molecular formula C9H8BrF3 B2660746 3-Methyl-5-(trifluoromethyl)benzyl bromide CAS No. 116070-36-1

3-Methyl-5-(trifluoromethyl)benzyl bromide

Cat. No.: B2660746
CAS No.: 116070-36-1
M. Wt: 253.062
InChI Key: GZJBZDJGNUXMNN-UHFFFAOYSA-N
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Description

“3-Methyl-5-(trifluoromethyl)benzyl bromide” is a chemical compound used in various applications. It has been used in the preparation of flocoumafen . It is also used in the preparation of 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, a 3,5-bis (trifluoromethyl)benzyl modified triazine-based covalent organic framework was synthesized . The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CF3C6H4CH2Br . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry . It has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .


Physical and Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.492 (lit.) . It has a boiling point of 69 °C/4 mmHg (lit.) and a density of 1.565 g/mL at 25 °C (lit.) .

Safety and Hazards

This compound is a slight fire hazard when exposed to heat or flame . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

1-(bromomethyl)-3-methyl-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-2-7(5-10)4-8(3-6)9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJBZDJGNUXMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-trifluoromethyl-m-xylene (3.4 g) and dibenzoyl peroxide (0.25 g) in 100 ml of benzene at reflux is treated with N-bromosuccinimide (4.4 g) in portions. The mixture is heated until a negative potassium iodide test is obtained. The reaction mixture is cooled and concentrated in vacuo. The residue is triturated with n-hexane and the solids are removed by filtration. The filtrate is evaporated to give the oily crude benzyl bromide.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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